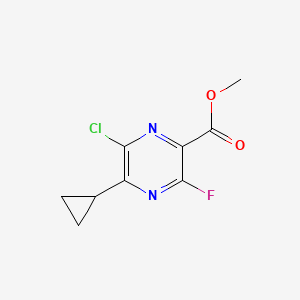
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is a chemical compound with the molecular formula C9H8ClFN2O2. It is a pyrazine derivative, which is a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol with a catalytic amount of acetic acid . This reaction leads to the formation of the pyrazine ring and the incorporation of the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include the use of advanced synthesis techniques and purification methods to obtain the final product in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may result in the formation of various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-chloro-5-(difluoromethyl)-3-fluoropyrazine-2-carboxylate: This compound has a similar structure but with a difluoromethyl group instead of a cyclopropyl group.
2-Pyrazinecarboxylic acid, 6-chloro-5-cyclopropyl-3-fluoro-, methyl ester: This is another closely related compound with similar chemical properties.
Uniqueness
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and reactivity compared to other similar compounds .
Actividad Biológica
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate (CAS: 2893979-36-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8ClFN2O2
- Molecular Weight : 230.63 g/mol
- Purity : 97.00%
The compound features a pyrazine ring substituted with a cyclopropyl group, a chlorine atom, and a fluorine atom, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Protein Kinases :
- GABA Modulation :
- Antibacterial Activity :
Table 1: Summary of Biological Activities
Case Study: c-Met Inhibition
In a study focused on pyrazine derivatives, this compound was evaluated for its ability to inhibit c-Met kinase. The study found that modifications at the 2 and 6 positions of the pyrazine ring significantly enhanced inhibitory potency. The compound exhibited an IC50 value in the low micromolar range, indicating promising potential as a therapeutic agent for cancers that rely on c-Met signaling pathways .
Propiedades
Fórmula molecular |
C9H8ClFN2O2 |
|---|---|
Peso molecular |
230.62 g/mol |
Nombre IUPAC |
methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H8ClFN2O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3 |
Clave InChI |
JGPJZRQLINCIMU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C(N=C1F)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















